alpha-Tocopheryl ferulate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

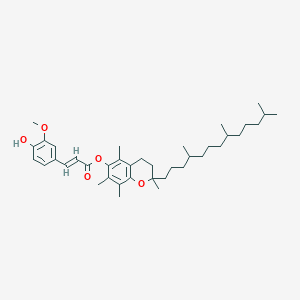

Alpha-Tocopheryl ferulate, also known as this compound, is a useful research compound. Its molecular formula is C39H58O5 and its molecular weight is 606.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1.1. Skin Whitening Agent

Research indicates that alpha-tocopheryl ferulate effectively inhibits melanogenesis, making it a promising candidate for skin whitening products. In vitro studies demonstrated that at a concentration of 30 µg/ml, this compound significantly reduced melanization in human melanocytes without adversely affecting cell viability. This effect is attributed to the inhibition of tyrosinase activity, a key enzyme in melanin production .

1.2. Photoprotection

Incorporating this compound into topical formulations enhances the photoprotective effects against UV-induced skin damage. It has been shown to stabilize vitamin C and E solutions, improving their efficacy against solar-simulated irradiation by doubling photoprotection levels . This synergistic effect is crucial for preventing photoaging and reducing the risk of skin cancer.

Antioxidant Properties

This compound acts as a potent antioxidant, scavenging free radicals generated by oxidative stress. It has been reported to reduce DNA damage caused by reactive oxygen species in skin cells exposed to UV radiation . The compound's ability to mitigate oxidative damage positions it as a beneficial ingredient in anti-aging and protective skincare formulations.

3.1. Cancer Research

Emerging studies suggest that this compound may have anticancer properties. It has been observed to inhibit the growth of melanoma cells in vitro, indicating potential applications in cancer treatment strategies . Furthermore, its antioxidant effects may contribute to reducing oxidative stress associated with tumor development.

3.2. Enzymatic Synthesis

Recent advancements in enzymatic synthesis have highlighted the feasibility of producing this compound using immobilized lipases. This method not only enhances yield but also maintains the compound's bioactivity, making it suitable for large-scale production for pharmaceutical and cosmetic applications .

Data Summary Table

Case Studies

-

Case Study on Melanogenesis Inhibition :

A study conducted on cultured human melanoma cells demonstrated that this compound significantly inhibited melanin production compared to standard whitening agents like arbutin and kojic acid, suggesting its superior efficacy as a skin whitening agent . -

Photoprotection Efficacy :

A formulation containing this compound was tested for its ability to protect against UV-induced erythema in human subjects, showing a marked reduction in skin damage compared to control groups without the compound . -

Anticancer Activity :

In vitro studies revealed that this compound selectively inhibited the proliferation of various cancer cell lines while sparing normal cells, indicating its potential as an adjunct therapy in cancer treatment protocols .

Propiedades

Fórmula molecular |

C39H58O5 |

|---|---|

Peso molecular |

606.9 g/mol |

Nombre IUPAC |

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C39H58O5/c1-26(2)13-10-14-27(3)15-11-16-28(4)17-12-23-39(8)24-22-33-31(7)37(29(5)30(6)38(33)44-39)43-36(41)21-19-32-18-20-34(40)35(25-32)42-9/h18-21,25-28,40H,10-17,22-24H2,1-9H3/b21-19+ |

Clave InChI |

RXTXCXSWSMSPLQ-XUTLUUPISA-N |

SMILES isomérico |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C |

SMILES canónico |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C |

Sinónimos |

alpha-tocopheryl ferulate tocopheryl ferulate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.